Methyl 5-bromo-2-(3-methylbenzamido)benzoate
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Overview
Description
Methyl 5-bromo-2-(3-methylbenzamido)benzoate is an organic compound with the molecular formula C16H14BrNO3 It is a derivative of benzoic acid and is characterized by the presence of a bromine atom at the 5th position and a 3-methylbenzamido group at the 2nd position on the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(3-methylbenzamido)benzoate typically involves the following steps:
Bromination: The starting material, methyl benzoate, undergoes bromination to introduce a bromine atom at the 5th position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amidation: The brominated product is then subjected to amidation with 3-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(3-methylbenzamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
Methyl 5-bromo-2-(3-methylbenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(3-methylbenzamido)benzoate involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-methylbenzoate: Lacks the amide group, making it less versatile in biological applications.
Methyl 2-amino-5-bromobenzoate: Contains an amino group instead of the amide group, leading to different reactivity and applications.
Methyl 2-bromo-5-methoxybenzoate:
Uniqueness
Methyl 5-bromo-2-(3-methylbenzamido)benzoate is unique due to the presence of both the bromine atom and the 3-methylbenzamido group. This combination provides a distinct set of chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
methyl 5-bromo-2-[(3-methylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10-4-3-5-11(8-10)15(19)18-14-7-6-12(17)9-13(14)16(20)21-2/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKOOJYARJXANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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